1-(3-Azido-3-phenylpropoxy)naphthalene is a synthetic organic compound characterized by the presence of an azide functional group attached to a naphthalene backbone. This compound is of interest in various fields, particularly in medicinal chemistry and materials science due to its potential applications in drug development and chemical biology.
1-(3-Azido-3-phenylpropoxy)naphthalene falls under the category of organic azides, which are known for their reactivity and utility in click chemistry. It is classified as an aromatic compound due to the presence of the naphthalene ring system.
The synthesis of 1-(3-Azido-3-phenylpropoxy)naphthalene typically involves nucleophilic substitution reactions where an azide group is introduced onto a phenylpropoxy moiety. Common methods include:
For example, a typical reaction might involve the use of dichloromethane as a solvent, where a phenylpropoxy derivative is treated with sodium azide under reflux conditions. The reaction conditions must be carefully controlled to optimize yield and purity .
The molecular structure of 1-(3-Azido-3-phenylpropoxy)naphthalene features:
1-(3-Azido-3-phenylpropoxy)naphthalene can participate in several chemical reactions, including:
In click chemistry applications, the reaction between the azide and an alkyne typically occurs under mild conditions, often in the presence of copper catalysts, resulting in high yields of triazole products.
The mechanism through which 1-(3-Azido-3-phenylpropoxy)naphthalene exerts its effects involves its interaction with biological targets or through chemical transformations facilitated by its reactive azide group.
Research indicates that compounds with similar structures have shown efficacy in stimulating certain biological pathways, such as phospholipase C stimulation in astrocytoma cells .
1-(3-Azido-3-phenylpropoxy)naphthalene has potential applications in:
This compound exemplifies the versatility and utility of organic azides in modern chemical research, providing pathways for innovative applications across various scientific domains.
The compound 1-(3-Azido-3-phenylpropoxy)naphthalene (CAS RN 1776071-89-6) is systematically named under IUPAC conventions as 1-[(3-azido-3-phenylpropyl)oxy]naphthalene. Its molecular formula is C₁₉H₁₇N₃O, with a molar mass of 303.36 g/mol. The structure features a naphthalene moiety linked via an ether bond to a 3-azido-3-phenylpropyl chain. Key identifiers include:
[N-]=[N+]=NC(C1=CC=CC=C1)CCOC2=C3C=CC=CC3=CC=C2 [N-]=[N+]=NC(CCOC1C=CC=C2C=CC=CC2=1)C1C=CC=CC=1 XMZZPTLTQYDFKJ-UHFFFAOYSA-N [1] [3]. Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 1776071-89-6 |
| IUPAC Name | 1-[(3-azido-3-phenylpropyl)oxy]naphthalene |
| Molecular Formula | C₁₉H₁₇N₃O |
| Molecular Weight | 303.36 g/mol |
| SMILES | [N-]=[N+]=NC(C₁=CC=CC=C₁)CCOC₂=C₃C=CC=CC₃=CC=C₂ |
While experimental spectral data for this specific compound is limited in public literature, predictions based on functional groups provide insights:
No crystal structure of 1-(3-azido-3-phenylpropoxy)naphthalene has been reported. However, crystallographic studies of analogous naphthalene derivatives reveal:
This compound belongs to a class of naphthalene ethers with bioactive side chains. Key structural and functional comparisons include:
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 127886-77-5